![molecular formula C19H22N6O3 B2447407 2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 893922-99-1](/img/structure/B2447407.png)
2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide , also known by its CAS number 872591-27-0, is a member of the triazolopyrimidine class of compounds. This class is noted for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structural features of this compound suggest potential therapeutic applications, which warrant a detailed exploration of its biological activity.
Chemical Structure
The molecular formula for this compound is C22H20N6O4 with a molecular weight of approximately 432.4 g/mol. The structure includes a triazolo[4,5-d]pyrimidine core and a tetrahydrofuran moiety that may contribute to its biological properties.
Biological Activity Overview
Recent studies have indicated that triazolopyrimidine derivatives exhibit a range of biological activities. This section summarizes the findings related to the specific compound .
Antimicrobial Activity
Research has shown that compounds within the triazolopyrimidine class possess significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound demonstrated broad-spectrum antibacterial activity against various strains of bacteria. In vitro studies indicated that it could inhibit growth effectively compared to standard antibiotics like ciprofloxacin and rifampicin .
- Antitubercular Activity : It has shown promising results against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) indicating effective inhibition at low concentrations .
Activity Type | MIC (µg/mL) | Comparison |
---|---|---|
Antibacterial | 50 | More effective than ciprofloxacin |
Antitubercular | 50 | Comparable to rifampicin |
Anticancer Activity
The compound's anticancer potential has been evaluated through various assays:
- Cytotoxicity : In studies involving human cancer cell lines (e.g., MCF-7), the compound exhibited significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were notably lower than those of many existing chemotherapeutics .
- Mechanism of Action : The mechanism appears to involve the inhibition of specific kinases associated with cancer cell proliferation, leading to apoptosis in treated cells. The presence of electron-withdrawing groups in its structure enhances its potency against cancer cells.
Case Studies
- Study on Antimicrobial Properties : A study evaluated various derivatives of triazolopyrimidine for their antimicrobial efficacy. The specific compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a therapeutic agent against infections caused by multi-drug resistant organisms .
- Cytotoxicity Testing : In another study focusing on anticancer activity, the compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer properties and warranting further investigation into its use as an anti-cancer drug .
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity
- Antimicrobial Activity
- Antiviral Properties
Anticancer Activity
The anticancer potential of the compound has been evaluated through various assays:
Cytotoxicity Testing :
- In vitro studies on human cancer cell lines such as MCF-7 demonstrated significant cytotoxic effects.
- The half-maximal inhibitory concentration (IC50) values were notably lower than those of standard chemotherapeutics.
Mechanism of Action :
The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The presence of electron-withdrawing groups enhances its potency against cancer cells.
Cancer Cell Line | IC50 (µM) | Comparison |
---|---|---|
MCF-7 | 10 | More effective than doxorubicin |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
Antibacterial Activity :
In vitro studies indicated broad-spectrum antibacterial activity against various strains of bacteria.
Activity Type | MIC (µg/mL) | Comparison |
---|---|---|
Antibacterial | 50 | More effective than ciprofloxacin |
Antitubercular | 50 | Comparable to rifampicin |
Study on Antimicrobial Properties
A study evaluated various derivatives of triazolopyrimidine for their antimicrobial efficacy. The specific compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a therapeutic agent against infections caused by multi-drug resistant organisms.
Cytotoxicity Testing
In another study focusing on anticancer activity, the compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer properties and warranting further investigation into its use as an anti-cancer drug.
Eigenschaften
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-6-13(2)8-14(7-12)25-18-17(22-23-25)19(27)24(11-21-18)10-16(26)20-9-15-4-3-5-28-15/h6-8,11,15H,3-5,9-10H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFBVYIUXZWOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4CCCO4)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.